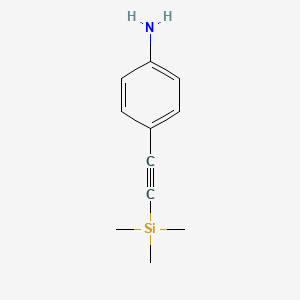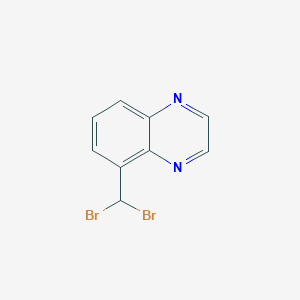
5-(Dibromomethyl)quinoxaline
Übersicht
Beschreibung
5-(Dibromomethyl)quinoxaline is a chemical compound with the molecular formula C9H6Br2N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives, including this compound, can be synthesized through various methods . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with two bromine atoms attached to a methyl group at the 5-position . The understanding of the methods and mechanisms of the reactions presented will allow synthetic chemists to extend these ideas to other processes in achieving their goals .Chemical Reactions Analysis
Quinoxalines, including this compound, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been synthesized via many different methods of synthetic strategies .Physical and Chemical Properties Analysis
This compound has a molecular weight of 301.97 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
DNA Cleaving Agents
Quinoxaline derivatives, including those related to 5-(Dibromomethyl)quinoxaline, have been explored as DNA cleaving agents. Research has shown that certain quinoxaline-carbohydrate hybrids can effectively cleave double-stranded DNA upon irradiation with long-wavelength UV light (Toshima et al., 2002). This property makes them potentially useful for applications in molecular biology and genetics.
Synthesis of Heterocyclic Compounds
This compound is an important intermediate in the synthesis of various heterocyclic compounds. A study described the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline, emphasizing its role as a key intermediate for heterocyclic fullerene derivatives in Diels-Alder reactions (Huang Li-sha, 2002).
Pharmacological Applications
Quinoxalines, including derivatives of this compound, have diverse pharmacological uses. They exhibit various effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. These derivatives are crucial in developing drugs for treating diseases like cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, including those related to this compound, have shown promising results as antimicrobial and antiprotozoal agents. These compounds have been evaluated for their effectiveness against various microbial and protozoal infections (Patel et al., 2017).
Corrosion Inhibition
Quinoxaline derivatives are used in industrial applications as corrosion inhibitors for metals and alloys. Their structure, featuring nitrogen and aromatic rings, provides effective coverage and protection for metallic surfaces (Chauhan et al., 2020).
Organic Light Emitting Diodes
Quinoxaline derivatives, including those structurally related to this compound, have been synthesized for use in organic light emitting diodes (OLEDs), particularly as red light emitting materials. These compounds have shown good thermal stability and promising emission characteristics (Jang et al., 2011).
Anticancer Evaluation
Various quinoxaline derivatives have been synthesized and evaluated for theiranticancer properties. Research has shown that some of these compounds exhibit significant activity against certain cancer cells, making them potential candidates for developing new anticancer drugs (Kotb et al., 2007).
Synthesis of Novel Quinoxaline Derivatives for Agricultural Use
Quinoxaline derivatives have been synthesized and tested as antimicrobial agents against plant pathogens. These compounds, related to this compound, have shown significant antibacterial and antifungal activities, suggesting their potential as agricultural bactericides and fungicides (Tang et al., 2022).
Photophysical Properties and Applications
Studies on expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines have explored their photophysical properties, including fluorescence in solution and solid state. These properties make them suitable for various applications, including as chemosensors and in optoelectronic devices (Merkt & Müller, 2018).
Green Synthesis of Quinoxaline
Environmentally friendly methods for synthesizing quinoxaline have been developed, using natural catalysts like fruit juice. This approach aligns with green chemistry principles, offering an efficient, sustainable, and cost-effective method for producing quinoxaline derivatives (Sheikh et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, have shown promise in various fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Wirkmechanismus
Target of Action
5-(Dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has been found to have various biological properties . The primary target of this compound is Peroxiredoxin-2 (Prx2), a protein that plays a crucial role in cellular antioxidant defense .
Mode of Action
This compound interacts with its target, Prx2, by inhibiting its activity . This interaction results in potent lytic activity against certain pathogens, such as P. falciparum .
Biochemical Pathways
It is known that the compound’s interaction with prx2 can disrupt the normal functioning of the protein, potentially affecting the cellular antioxidant defense system .
Result of Action
The inhibition of Prx2 by this compound can lead to potent lytic activity against certain pathogens . This suggests that the compound may have potential applications in the treatment of diseases caused by these pathogens.
Biochemische Analyse
Biochemical Properties
5-(Dibromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction between this compound and topoisomerase II results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication and cell cycle progression . Additionally, this compound has been found to interact with various other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuroblastoma cell lines, this compound has demonstrated significant anti-proliferative activity . The presence of this compound leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of topoisomerase II, leading to the inhibition of the enzyme’s activity . This binding interaction prevents the enzyme from facilitating the unwinding of DNA, thereby halting DNA replication and cell division . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cellular functions, including DNA replication and metabolic processes . In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, further emphasizing the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and adverse effects . As the dosage increases, the compound’s inhibitory effects on cellular processes become more pronounced . High doses of this compound have been associated with toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been observed, where a certain dosage level is required to achieve significant inhibition of cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition leads to a reduction in metabolic flux and alterations in metabolite levels within the cell . Additionally, this compound has been found to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to be actively transported into cells via specific transporters, allowing it to accumulate within the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily within the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound has been observed to accumulate in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


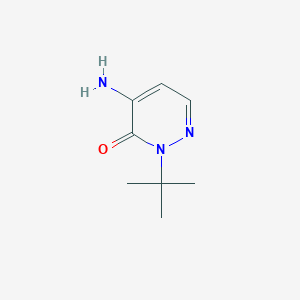
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
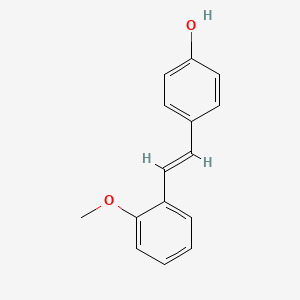
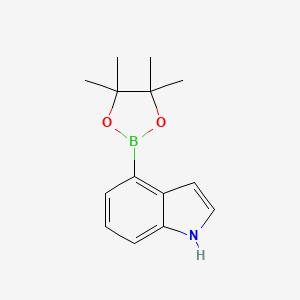
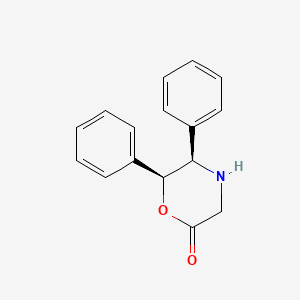






![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
